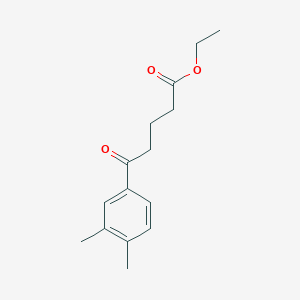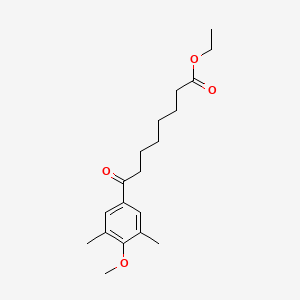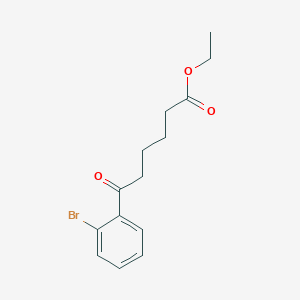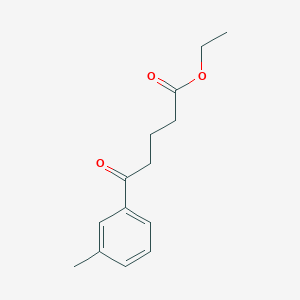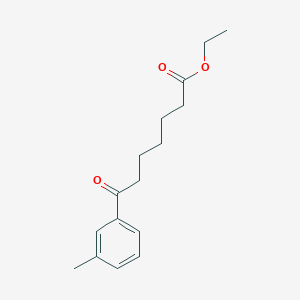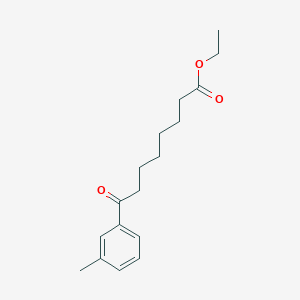
Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, esters are typically formed by condensation reactions between carboxylic acids and alcohols .Molecular Structure Analysis
The molecular structure of this compound would include a seven-carbon chain (heptanoate) with a ketone group (oxo-) on the seventh carbon. The fourth carbon of the chain would be attached to a phenyl group (a six-carbon ring), which is further substituted with a tert-butyl group .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound would undergo could depend on the conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. Without specific information on “Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate”, I can’t provide these details .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties : Ballini et al. (1991) described an improved synthesis of ethyl 7-oxoheptanoate, demonstrating its utility in chemical synthesis and the creation of various derivatives (Ballini, Marcantoni, & Petrini, 1991).
Potential in Antiproliferative Activity : A study by Nurieva et al. (2015) synthesized derivatives of 7-oxoheptanoate with antiproliferative activity, indicating potential applications in cancer research (Nurieva et al., 2015).
Intermediate in Synthesis of Bioactive Compounds : Takeda et al. (1977) reported the use of ethyl 2-acetoxy-3-oxoheptanoate in synthesizing 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, an intermediate in the creation of bioactive molecules (Takeda, Amano, & Tsuboi, 1977).
Photochemical Applications : Tokuda et al. (1978) explored the photochemical reactions of ethyl 7-oxoheptanoate, highlighting its potential applications in photochemistry (Tokuda, Watanabe, & Itoh, 1978).
Biological Metabolism Studies : Research by Turini et al. (1998) on the oxidation of ethyl t-butyl ether, a compound related to Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, provides insights into the metabolic pathways and enzymatic interactions of similar compounds (Turini, Amato, Longo, & Gervasi, 1998).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a compound can depend on its potential applications. For example, if a compound shows promise as a pharmaceutical, future research might focus on clinical trials and drug development. Without specific information on “Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate”, I can’t provide these details .
Eigenschaften
IUPAC Name |
ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-5-22-18(21)10-8-6-7-9-17(20)15-11-13-16(14-12-15)19(2,3)4/h11-14H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRCSRWRVHITLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645766 |
Source


|
| Record name | Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate | |
CAS RN |
898778-47-7 |
Source


|
| Record name | Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


